molecular formula C8H11NOS B13134631 (4-Cyclopropyl-2-methylthiazol-5-yl)methanol

(4-Cyclopropyl-2-methylthiazol-5-yl)methanol

Katalognummer: B13134631
Molekulargewicht: 169.25 g/mol
InChI-Schlüssel: MXZGIYYUADLYEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Cyclopropyl-2-methylthiazol-5-yl)methanol is a chemical compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound features a cyclopropyl group and a methyl group attached to the thiazole ring, along with a methanol group. Thiazole derivatives are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclopropyl-2-methylthiazol-5-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylamine with 2-bromo-3-methylthiophene in the presence of a base to form the thiazole ring. The resulting intermediate is then subjected to reduction to introduce the methanol group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure high purity and yield of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

(4-Cyclopropyl-2-methylthiazol-5-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield (4-Cyclopropyl-2-methylthiazol-5-yl)aldehyde or (4-Cyclopropyl-2-methylthiazol-5-yl)carboxylic acid .

Wirkmechanismus

The mechanism of action of (4-Cyclopropyl-2-methylthiazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . Additionally, the compound’s structure allows it to participate in redox reactions, contributing to its biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(4-Cyclopropyl-2-methylthiazol-5-yl)methanol is unique due to the presence of both cyclopropyl and methanol groups, which confer distinct chemical and biological properties. The cyclopropyl group adds steric hindrance and rigidity to the molecule, potentially enhancing its binding affinity to specific targets. The methanol group provides a site for further chemical modification, allowing the synthesis of a wide range of derivatives .

Eigenschaften

Molekularformel

C8H11NOS

Molekulargewicht

169.25 g/mol

IUPAC-Name

(4-cyclopropyl-2-methyl-1,3-thiazol-5-yl)methanol

InChI

InChI=1S/C8H11NOS/c1-5-9-8(6-2-3-6)7(4-10)11-5/h6,10H,2-4H2,1H3

InChI-Schlüssel

MXZGIYYUADLYEF-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=C(S1)CO)C2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.